N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide
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Overview
Description
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-fluorophenylcyclopropylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is subsequently reacted with 2-methoxybenzylamine under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxalamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(4-chlorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide
- N1-((1-(4-bromophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide
- N1-((1-(4-methylphenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide
Uniqueness
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxybenzyl)oxalamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s electronic properties, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-17-5-3-2-4-14(17)12-22-18(24)19(25)23-13-20(10-11-20)15-6-8-16(21)9-7-15/h2-9H,10-13H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYHDPSDSDIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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